Ethyl (4-chloro-2-methylphenyl)carbamate
Description
Overview of Carbamate (B1207046) Functional Groups in Organic Chemistry Research
The carbamate functional group, characterized by an ester and an amide linked to the same carbonyl group (–NHCOO–), is a cornerstone in modern organic chemistry. sigmaaldrich.comgoogle.com This unique arrangement confers a hybrid character, displaying chemical and proteolytic stability. google.comnih.gov Carbamates are widely employed as protecting groups for amines in peptide synthesis and other complex molecular constructions due to their stability under various reaction conditions and the availability of methods for their selective removal. nih.gov Beyond their role as protecting groups, carbamates are integral to the structure of many commercially important polymers, most notably polyurethanes. nist.gov In the realm of medicinal chemistry, the carbamate moiety is a recognized pharmacophore and is often used as a bioisosteric replacement for the amide bond in drug design, which can enhance a molecule's stability and ability to cross cell membranes. google.comnih.gov
Research Landscape of Ethyl (4-chloro-2-methylphenyl)carbamate within Contemporary Chemical Science
This compound, with the CAS number 6940-24-5 and molecular formula C10H12ClNO2, is a specific substituted phenyl carbamate. sigmaaldrich.comgoogle.com Its structure features a phenyl ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. The presence of the halogen (chlorine) and the alkyl group (methyl) on the aromatic ring is expected to significantly influence its chemical and physical properties.
While extensive, dedicated research on this compound is not widely documented in publicly available literature, its availability from suppliers of rare and unique chemicals for early discovery research suggests its potential utility in specialized areas of chemical investigation. sigmaaldrich.com Its structural motifs are found in compounds explored for various applications. For example, substituted phenyl carbamates have been studied for their inhibitory effects on enzymes like human plasma cholinesterase. caymanchem.com The specific substitution pattern of a chloro and a methyl group on the phenyl ring could be a target for structure-activity relationship (SAR) studies in the development of new chemical entities.
A plausible synthetic route for this compound can be inferred from the synthesis of analogous compounds. For instance, the synthesis of the related compound ethyl (3-chloro-4-methylphenyl)carbamate involves the reaction of the corresponding aniline (B41778) (3-chloro-4-methylaniline) with ethyl chloroformate in the presence of a base like pyridine (B92270). A similar approach, starting with 4-chloro-2-methylaniline (B164923), would be a logical method for the preparation of this compound.
Historical Development of Carbamate-Based Chemical Agents in Research Contexts
The history of carbamates is intertwined with the study of natural products and the development of synthetic chemistry. The first recognized carbamate was the naturally occurring alkaloid physostigmine, isolated from the Calabar bean in the 19th century. chemspider.com The synthesis of carbamates gained significant momentum in the 20th century, leading to the development of a vast array of compounds with diverse applications. chemspider.com
Initially, research into synthetic carbamates led to the discovery of their utility as pesticides and fungicides, with the first carbamate pesticide being registered in the 1950s. nih.gov In the decades that followed, the understanding of carbamate chemistry expanded, leading to their use in the polymer industry for the production of polyurethanes. nist.gov More recently, the focus of carbamate research has increasingly shifted towards medicinal chemistry, where they are recognized for their potential in developing new therapeutic agents. google.comnih.gov The development of new synthetic methodologies, including copper-catalyzed coupling reactions and the use of carbon dioxide as a C1 source, continues to broaden the accessibility and diversity of carbamate structures for research.
Chemical Compound Information
| Compound Name |
| This compound |
| Ethyl chloroformate |
| 4-chloro-2-methylaniline |
| Pyridine |
| Ethyl (3-chloro-4-methylphenyl)carbamate |
| 3-chloro-4-methylaniline (B146341) |
| Physostigmine |
| Polyurethanes |
| Carbon dioxide |
Chemical Properties of this compound
| Property | Value |
| CAS Number | 6940-24-5 sigmaaldrich.comgoogle.com |
| Molecular Formula | C10H12ClNO2 sigmaaldrich.comgoogle.com |
| Synonyms | Carbamic acid, N-(4-chloro-2-methylphenyl)-, ethyl ester google.com |
Structure
3D Structure
Properties
CAS No. |
6940-24-5 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl N-(4-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZACXBFNSOSMHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of Substituted Phenyl Carbamates
Chemical Reactivity of the Carbamate (B1207046) Ester Linkage
The carbamate group, an "amide-ester" hybrid, possesses a unique chemical reactivity that is comparable to both amides and esters. nih.gov Its stability is derived from the resonance between the amide and carboxyl groups. nih.gov However, the rotational barrier of the C-N bond in carbamates is lower than in analogous amides, making them more electrophilic and reactive towards nucleophiles. nih.gov This inherent reactivity makes the carbamate ester linkage susceptible to cleavage through various mechanisms.
Materials in the carbamate group are chemically similar to, but more reactive than amides. noaa.gov They are generally incompatible with strong acids, bases, and strong reducing agents. noaa.gov
Influence of Aromatic Substituents on Carbamate Reactivity (e.g., chloro and methyl groups)
The substituents on the aromatic ring significantly influence the reactivity of phenyl carbamates. Electron-withdrawing groups, such as a chloro group, and electron-donating groups, like a methyl group, can alter the electron density of the aromatic ring and the carbamate moiety, thereby affecting the rates and pathways of various reactions. researchgate.netnih.gov
The O-carbamate group itself is a powerful directing group in ortho-metalation reactions, highlighting its influence on the reactivity of the aromatic ring. acs.org The relative strength of the O-carbamate as a directing group is evident when compared to other groups like chloro and methoxy. acs.org
Hydrolytic Degradation Pathways of Carbamates in Chemical Systems
Hydrolysis is a primary degradation pathway for carbamates. bohrium.comnih.gov The carbamate ester linkage can be cleaved under both acidic and basic conditions. acs.org The rate of hydrolysis is strongly dependent on the pH of the environment and the nature of the substituents on the carbamate. acs.orgbg.ac.rs
Under alkaline conditions, the hydrolysis of carbamate esters can proceed through the cleavage of the ester bond, releasing the corresponding alcohol or phenol (B47542) and carbamic acid. acs.orgresearchgate.net The carbamic acid is unstable and subsequently decomposes to an amine and carbon dioxide. acs.org The lability of N-monosubstituted carbamates of phenols towards chemical hydrolysis is a notable characteristic. acs.org
The general mechanism for the hydrolysis of carbamates involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the carbamate linkage. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield the final products. mdpi.com
| Factor | Influence on Hydrolysis Rate | Reference |
|---|---|---|
| pH | Rate is strongly dependent on pH. | acs.orgbg.ac.rs |
| Substituents on Nitrogen | N-monosubstituted carbamates of phenols are particularly labile. | acs.org |
| Leaving Group (Alcohol/Phenol) | The pKa of the leaving group affects the rate. Phenolic carbamates are generally more labile than alcoholic carbamates. | acs.org |
Oxidative Transformations of Carbamate Structures
Oxidation is another significant degradation route for carbamates. bohrium.com Oxidative transformations can be initiated by various chemical oxidants or through enzymatic processes. Anodic oxidation of carbamates has been shown to lead to various products depending on the reaction conditions. acs.org
In biological systems, cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes are major players in the oxidative metabolism of many compounds, including carbamates. nih.gov These enzymes can catalyze the oxidation of various parts of the carbamate molecule.
Photochemical Decomposition Mechanisms of Carbamates in Aqueous Environments
Carbamates are susceptible to photochemical degradation in aqueous environments, a process that can be influenced by various factors. bg.ac.rsdss.go.th Direct photolysis, where the carbamate molecule itself absorbs light, and indirect photolysis, involving photosensitizers, are two primary mechanisms. bg.ac.rs
Upon absorption of UV light, aromatic carbamates can undergo excitation to a singlet excited state, which can then lead to the cleavage of the C-O bond in the ester group, generating phenoxyl radicals. nih.gov These radicals can then react further, leading to the degradation of the parent compound. nih.gov The presence of dissolved organic matter (DOM) in water can either enhance or inhibit the rate of photolysis. dss.go.th
The kinetics of photolysis reactions are influenced by several parameters, including:
Type of light source
Initial concentration of the carbamate
pH of the water
Presence of other substances like humic acids and inorganic ions bg.ac.rs
| Parameter | Effect on Decomposition | Reference |
|---|---|---|
| Light Source | The wavelength and intensity of light are critical. | bg.ac.rs |
| pH | Can influence the rate of photolysis. | bg.ac.rs |
| Dissolved Organic Matter (DOM) | Can act as a photosensitizer or a light screen, enhancing or inhibiting the reaction. | dss.go.th |
| Presence of Oxidants | Advanced Oxidation Processes (AOPs) like photo-Fenton treatment can significantly enhance degradation. | bg.ac.rs |
Enzymatic Biotransformation of Carbamates in Model Systems
The biotransformation of carbamates is a key process in their detoxification and degradation in biological systems. epa.gov Enzymes play a crucial role in metabolizing these compounds, often leading to less toxic products. nih.gov
The primary enzymatic reaction for carbamate degradation is hydrolysis, catalyzed by a class of enzymes known as carboxylesterases or carbamate hydrolases. bohrium.comnih.gov These enzymes cleave the ester bond of the carbamate, which is often the initial and rate-limiting step in their breakdown. nih.govnih.gov Several microbial enzymes with carbamate-hydrolyzing activity have been identified and characterized. bohrium.com
Besides hydrolysis, oxidative enzymes like cytochrome P450 monooxygenases can also be involved in the biotransformation of carbamates. nih.gov These enzymes can introduce hydroxyl groups or perform other oxidative modifications on the molecule.
The efficiency of enzymatic degradation can be influenced by the structure of the carbamate, with different enzymes showing varying substrate specificities. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 4 Chloro 2 Methylphenyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of Ethyl (4-chloro-2-methylphenyl)carbamate.
1H NMR (Proton NMR)
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the following proton signals would be anticipated:
Aromatic Protons: The protons on the substituted phenyl ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The splitting pattern will depend on the coupling between adjacent protons. For a 4-chloro-2-methylphenyl group, one would expect to see distinct signals for the three aromatic protons.
NH Proton: The proton attached to the nitrogen of the carbamate (B1207046) group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
Ethyl Group Protons: The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.
Illustrative 1H NMR Data for a Related Compound (Ethyl N-ethylcarbamate) nih.govnih.govmzcloud.org
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- (of ethyl ester) | ~4.1 | Quartet |
| -CH₂- (of N-ethyl) | ~3.2 | Quartet |
| -CH₃ (of ethyl ester) | ~1.2 | Triplet |
| -CH₃ (of N-ethyl) | ~1.1 | Triplet |
| N-H | Variable | Broad Singlet |
13C NMR (Carbon-13 NMR)
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In the proton-decoupled mode, each unique carbon atom gives a single peak. For this compound, distinct signals are expected for each of the 10 carbon atoms:
Carbonyl Carbon: The carbon of the carbamate's carbonyl group (C=O) will appear at a characteristic downfield position (typically δ 150-170 ppm).
Aromatic Carbons: The six carbons of the substituted phenyl ring will have distinct signals in the aromatic region (typically δ 110-150 ppm). The carbons directly attached to the nitrogen and chlorine atoms will have their chemical shifts influenced by these substituents.
Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield region of the spectrum.
Methyl Group Carbon: The carbon of the methyl group attached to the phenyl ring will also appear in the upfield region.
Illustrative 13C NMR Data for a Related Compound (Ethyl N-ethylcarbamate) nih.govnih.gov
| Functional Group | Chemical Shift (δ, ppm) |
| C=O | ~157 |
| -CH₂- (of ethyl ester) | ~61 |
| -CH₂- (of N-ethyl) | ~36 |
| -CH₃ (of ethyl ester) | ~15 |
| -CH₃ (of N-ethyl) | ~15 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Expected FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200-3400 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (carbamate) | Stretching | 1680-1730 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1200-1350 |
| C-O | Stretching | 1000-1300 |
| C-Cl | Stretching | 600-800 |
The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the carbonyl group in the carbamate linkage. rsc.org The N-H stretching vibration, appearing as a sharp to broad band in the region of 3200-3400 cm⁻¹, is also a significant feature. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like carbamates. It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the direct determination of the molecular weight. For this compound (molecular weight: 213.66 g/mol ), one would expect to observe a prominent ion at an m/z of approximately 214.0 in the positive ion mode.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While some carbamates can be thermally unstable, GC-MS can be used for the analysis of more volatile and thermally stable carbamates. rsc.org The mass spectrum obtained from GC-MS provides a fragmentation pattern that can be used as a molecular fingerprint for identification.
HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a powerful tool for confirming the molecular formula of a compound. For this compound (C₁₀H₁₂ClNO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Predicted Mass Spectrometry Data for Methyl N-(4-chloro-2-methylphenyl)carbamate (a closely related compound) union.edu
| Adduct | m/z |
| [M+H]⁺ | 200.04729 |
| [M+Na]⁺ | 222.02923 |
| [M-H]⁻ | 198.03273 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of carbamates. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for analyzing this compound. The purity of the compound can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
Flash chromatography is a common preparative technique used to purify organic compounds. For this compound, a column packed with silica (B1680970) gel and a solvent system such as a mixture of hexanes and ethyl acetate (B1210297) could be used for its purification. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. libretexts.org Its primary applications include monitoring the progress of synthesis reactions, identifying the presence of the compound in a mixture, and determining appropriate solvent systems for larger-scale column chromatography purification. wisc.educhemistryhall.com
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. wisc.edu The stationary phase is typically a thin layer of an adsorbent material, such as silica gel (SiO₂) or alumina (B75360) (Al₂O₃), coated onto an inert backing like a glass or aluminum plate. wisc.edu The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. wisc.edu
For a compound like this compound, a non-polar compound would be spotted onto the baseline of a silica gel plate. The plate is then placed in a sealed chamber containing a pre-determined mobile phase. Due to its polarity, the compound will have a specific affinity for both the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica gel and have lower Rf values. libretexts.org The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Visualization of the spots is typically achieved under UV light, as carbamates often possess UV-absorbing properties, or by using chemical staining agents. libretexts.org
While specific Rf values are dependent on the exact conditions, a typical analysis would involve the parameters outlined in the table below.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio is optimized to achieve an Rf value between 0.2 and 0.8. chemistryhall.comorgsyn.org |
| Sample Preparation | The compound is dissolved in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) before being spotted on the TLC plate. |
| Visualization | UV lamp (254 nm) or a chemical stain (e.g., potassium permanganate (B83412) or p-anisaldehyde). |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound. It offers superior resolution, sensitivity, and speed compared to TLC. epa.gov The technique is particularly valuable for determining the purity of the compound and quantifying it in various matrices.
In HPLC, a liquid solvent (mobile phase) containing the sample is forced under high pressure through a column packed with a solid adsorbent material (stationary phase). epa.gov For carbamates, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water.
The separation mechanism is based on the analyte's partitioning between the mobile and stationary phases. Components that are more soluble in the mobile phase will pass through the column faster, while those with a higher affinity for the stationary phase will be retained longer. Detection is often accomplished using a UV detector, as the aromatic ring in this compound absorbs UV radiation. For enhanced sensitivity and selectivity, especially at trace levels, HPLC can be coupled with a mass spectrometer (LC-MS). shimadzu.com Some methods for related carbamates also use post-column derivatization with a reagent like o-phthalaldehyde (B127526) followed by fluorescence detection to achieve very low detection limits. epa.gov
A hypothetical HPLC method for the analysis of this compound is detailed below.
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at a slightly elevated temperature (e.g., 30-40 °C) for improved reproducibility. epa.gov |
| Detector | UV-Vis Detector (set at a wavelength corresponding to the compound's absorbance maximum) or Mass Spectrometer (MS). shimadzu.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is another essential technique for the analysis of thermally stable and volatile compounds like this compound. It is particularly useful for assessing purity and separating the target compound from volatile impurities.
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte, carried by an inert carrier gas (the mobile phase) such as nitrogen or helium, interacts with the stationary phase, a microscopic layer of liquid or polymer on an inert solid support inside the column. google.com The choice of column is critical; a capillary column like an SE-54, which has a slightly polar phase, is often suitable for a range of compounds. google.com
Components of the sample travel through the column at different rates depending on their chemical and physical properties and their interaction with the stationary phase. A common detector for this type of analysis is the Flame Ionization Detector (FID), which is sensitive to organic compounds. google.com For more definitive identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides structural information based on the mass-to-charge ratio of fragmented ions. nih.gov
The following table outlines typical parameters for a GC analysis of this compound.
| Parameter | Description |
| Column | Capillary column (e.g., SE-54, 30 m x 0.25 mm x 0.25 µm). google.com |
| Carrier Gas | Nitrogen or Helium with a constant flow rate. google.com |
| Injector Temperature | 180 - 250 °C (sufficient to ensure rapid volatilization without thermal degradation). google.com |
| Oven Temperature Program | A temperature gradient is typically used, for instance, starting at 90°C and ramping up to 160-250°C to elute the compound and any impurities. google.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). google.comnih.gov |
| Detector Temperature | 200 - 300 °C. google.com |
Chiral Supercritical Fluid Chromatography (SFC) for Related Carbamate Derivatives
While this compound itself is not chiral, many related carbamate derivatives used in pharmaceuticals and other industries are. For these chiral compounds, enantioselective chromatography is crucial, as different enantiomers can have distinct biological activities. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, often providing faster and more efficient analysis than HPLC. chromatographyonline.comresearchgate.net
SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. researchgate.net Supercritical CO₂ has properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which allows for high flow rates and rapid separations without a significant loss in efficiency. chromatographyonline.com Organic solvents like methanol or isopropanol (B130326) are often added as modifiers to adjust the mobile phase strength. researchgate.net
The key to chiral SFC is the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and functionalized with carbamate groups (e.g., tris-(3,5-dimethylphenylcarbamate) or tris-(3-chloro-5-methylphenylcarbamate)), are widely successful for separating a broad range of chiral compounds, including carbamates. chromatographyonline.comnih.gov Separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, with interactions like hydrogen bonding, dipole-dipole, and steric hindrance playing a critical role. chromatographyonline.com
| Parameter | Description |
| Technique | Chiral Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., methanol, ethanol (B145695), or isopropanol). |
| Chiral Stationary Phase (CSP) | Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak AD, AS, or Chiralcel OD, OJ). researchgate.net |
| Advantages | Faster analysis times, reduced solvent consumption (making it a "greener" technique), and often complementary or superior selectivity compared to HPLC. chromatographyonline.comresearchgate.net |
| Application | Separation and quantification of enantiomers of chiral carbamate compounds. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine) in a sample. This method provides an essential check on the purity and empirical formula of a synthesized compound like this compound.
The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the sample is combusted at a very high temperature. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by various detection methods. The presence of chlorine is typically determined by separate methods, such as titration after combustion.
The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and high purity. For this compound, with the molecular formula C₁₀H₁₂ClNO₂, the theoretical elemental composition can be calculated.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 56.21% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.66% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.59% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.56% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.98% |
| Total | 213.664 | 100.00% |
Structure Activity Relationships Sar and Design Principles of Aryl Carbamates
Impact of Phenyl Ring Substitution on Biological Activities
The nature, position, and number of substituents on the phenyl ring are primary drivers of an aryl carbamate's biological activity. For Ethyl (4-chloro-2-methylphenyl)carbamate, the chloro and methyl groups at the C4 and C2 positions, respectively, create a unique electronic and steric profile that dictates its interaction with biological systems.
The electronic properties of the substituents on the phenyl ring modify the reactivity of the entire molecule. The chloro and methyl groups on this compound have opposing electronic effects that collectively influence its biological profile.
Chloro Group: The chlorine atom at the para-position (C4) is an electron-withdrawing group due to its negative inductive effect (-I). This effect reduces the electron density of the phenyl ring. nih.gov This electron withdrawal can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and improve its adsorption to target enzymes or proteins. inchem.org Increased lipophilicity is often correlated with enhanced biological activity. inchem.org
Methyl Group: Conversely, the methyl group at the ortho-position (C2) is an electron-donating group due to its positive inductive effect (+I). This effect increases the electron density of the phenyl ring. nih.gov In the context of fungicidal activity, research on related O-ethyl-N-phenyl carbamates suggests that electron-releasing groups like methyl can increase the electron density of the carbamate's carbonyl oxygen, thereby enhancing the nucleophilic character and potentially increasing fungicidal activity. nih.gov
This combination of an electron-withdrawing group and an electron-donating group creates a complex electronic environment that modulates the molecule's stability and reactivity at the target site.
Table 1: Summary of Electronic Effects of Phenyl Ring Substituents
| Substituent | Position | Electronic Effect | Consequence on Molecular Properties |
| Chloro | C4 (para) | Electron-withdrawing (-I) | Increases lipophilicity, enhances binding to targets. inchem.org |
| Methyl | C2 (ortho) | Electron-donating (+I) | Increases electron density on the carbamate (B1207046) moiety. nih.gov |
Steric Hindrance and Positional Isomerism Effects
The size and position of substituents on the phenyl ring introduce steric factors that are critical for the molecule's ability to fit into the binding site of a target protein. The specific 2,4-disubstitution pattern of this compound is a key determinant of its conformation and, consequently, its biological efficacy.
SAR studies on similar aryl carbamates designed as fatty acid amide hydrolase (FAAH) inhibitors have shown that a "bent" shape of the O-aryl moiety is often a requirement for optimal potency. researchgate.net The ortho-methyl group forces a non-planar conformation between the phenyl ring and the carbamate linkage, contributing to this bent architecture. This specific shape is thought to mimic the folded conformations of endogenous ligands, allowing for a better fit within the enzyme's active site. researchgate.net
Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have indicated that while steric bulk can be beneficial at certain positions (e.g., the meta position), there may be a region of low steric tolerance at others, such as the para position. researchgate.net In this compound, the relatively small chloro atom at the para position may satisfy these steric constraints, while the ortho-methyl group provides the necessary conformational bend.
Influence of the Ester Alkyl Group on Activity Profiles (e.g., ethyl vs. methyl, propynyl)
The alkyl group of the carbamate ester (the "O-alkyl" group) plays a significant role in modulating the compound's activity, stability, and solubility. google.com While the core activity is often dictated by the carbamoylating potential, changes to the ester group can fine-tune performance.
Ethyl vs. Methyl: The difference between an ethyl and a methyl group, while seemingly minor, can affect the compound's lipophilicity and its interaction with hydrophobic pockets within a target's binding site. Increasing the chain length from methyl to ethyl slightly increases lipophilicity, which can impact membrane permeability and binding affinity. In a study of local wines, the natural concentrations of methyl carbamate were found to be higher and more varied than those of ethyl carbamate. orientjchem.org
Propynyl (B12738560) Group: The introduction of a propynyl group (containing a carbon-carbon triple bond) would represent a more substantial modification. The propynyl group is a feature of some potent biocides, such as 3-iodo-2-propynyl butylcarbamate (IPBC). wikipedia.orgmdpi.comnih.gov The alkyne moiety is linear and rigid, and its electron-rich π-system can participate in different types of binding interactions (e.g., π-π stacking or interactions with metal ions) not available to simple alkyl groups. The presence of such a group can dramatically alter the binding mode and potency of the compound. mdpi.com
In general, the effect of the O-alkyl ester's chain length on activity is proportional, up to a point, after which increased length may lead to poor solubility or steric clash. google.com
Correlation of Molecular Architecture with Biological Efficacy in Model Systems
The specific molecular architecture of this compound is directly correlated with its efficacy in various biological models, particularly as a fungicide. The carbamate structure is a key motif in many commercial fungicides. nih.govmdpi.com
Studies on a series of O-ethyl-N-substituted phenyl carbamates have demonstrated their effectiveness against several species of fungi, including Rhizopus stolonifer, Aspergillus flavus, Fusarium oxysporum, and Aspergillus niger. nih.gov Within this series, the substitution pattern on the phenyl ring was shown to be critical for activity. For instance, O-ethyl-N-(4-methylphenyl) carbamate was found to be highly active, while O-ethyl-N-(2-nitrophenyl) carbamate showed significantly lower activity. nih.gov This highlights the importance of the electronic and steric properties conferred by the substituents.
The efficacy of these compounds is often measured by their Minimal Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50). The data from these studies allow for a direct correlation between the molecular features (like the 4-chloro and 2-methyl groups) and a quantitative measure of biological effect.
Table 2: Fungicidal Activity of Selected O-Ethyl-N-Phenyl Carbamate Analogs
| Compound (Substituent on Phenyl Ring) | Minimal Inhibitory Concentration (MIC) in ppm | IC50 in ppm |
| 4-Methyl | 50 | 20 |
| 4-Chloro | 100 | 40 |
| Unsubstituted | 500 | 200 |
| 3-Nitro | 1000 | 500 |
| 2-Nitro | 2000 | 1000 |
| Data adapted from studies on various fungi including Rhizopus stolonifer and Aspergillus niger. nih.gov |
This data illustrates that both methyl and chloro substituents at the para position enhance fungicidal activity compared to the unsubstituted parent compound, with the methyl group showing a stronger effect in this specific study. nih.gov
Ligand-Target Interactions and Binding Modalities Derived from SAR Studies
SAR studies indicate that the primary mechanism of action for many biologically active carbamates is the inhibition of serine hydrolase enzymes. nih.govnih.gov This process involves the carbamate acting as a substrate for the enzyme, leading to the carbamoylation of the catalytic serine residue in the enzyme's active site. acs.org This covalent modification inactivates the enzyme, disrupting its normal physiological function. inchem.orgwikipedia.org
For this compound, the ligand-target interaction can be broken down into two key steps:
Binding and Positioning: The (4-chloro-2-methylphenyl) portion of the molecule is crucial for initial recognition and binding within the enzyme's active site. The specific steric and electronic profile of the substituted ring ensures a precise fit and orientation, positioning the reactive carbamate group in close proximity to the catalytic serine. researchgate.net
Covalent Modification: Once correctly positioned, the carbamate carbonyl carbon undergoes a nucleophilic attack from the hydroxyl group of the serine residue. This results in the cleavage of the ester bond, releasing the ethyl (4-chloro-2-methylphenyl) moiety and forming a covalent carbamoyl-enzyme complex. This renders the enzyme inactive. acs.orgchemrxiv.org
Computational and crystallographic studies on related carbamate inhibitors have provided detailed insights into these binding modalities, identifying key hydrogen bonds and steric constraints that govern the interaction. researchgate.netchemrxiv.org The "bent" shape conferred by the ortho-methyl group is critical for fitting into the active site gorge of enzymes like acetylcholinesterase or FAAH. researchgate.net
Theoretical and Computational Chemistry Approaches for Ethyl 4 Chloro 2 Methylphenyl Carbamate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties based on its electronic structure. These methods are crucial for predicting reactivity, spectroscopic properties, and intermolecular interactions.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The first and most critical step in most computational analyses is to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization.
For Ethyl (4-chloro-2-methylphenyl)carbamate, DFT calculations would be employed to find the equilibrium geometry corresponding to the lowest energy state on the potential energy surface. This involves iteratively solving the Kohn-Sham equations to minimize the electronic energy of the system. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set like 6-311G(d,p) are commonly used for organic molecules to achieve a balance between accuracy and computational cost. researchgate.net The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are essential inputs for subsequent analyses like molecular docking and QSAR modeling.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For a pesticide, these characteristics can influence its mechanism of action and degradation pathways. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. researchgate.net
Table 1: Key Quantum Chemical Descriptors Derived from HOMO/LUMO Analysis
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Related to the ionization potential; indicates electron-donating ability. |
| LUMO Energy (ELUMO) | - | Related to the electron affinity; indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. materialsciencejournal.org |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. mdpi.com |
| Global Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | (μ2) / (2η) | Measures the propensity to accept electrons; useful for predicting toxicity. |
This table represents the types of data generated from a typical DFT calculation; specific values for this compound require a dedicated computational study.
Molecular Docking Simulations for Enzyme Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is invaluable for predicting the biological activity of compounds like this compound, which, like many carbamates, is expected to act as an enzyme inhibitor.
The primary target for many carbamate (B1207046) pesticides is the enzyme Acetylcholinesterase (AChE). mdpi.com Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing neurotoxicity in target pests. Docking simulations can model the binding of this compound into the active site of AChE. These simulations would reveal key interactions, such as the carbamate moiety's orientation relative to the catalytic triad (B1167595) (particularly the serine residue) and potential hydrogen bonds or hydrophobic interactions with other amino acid residues in the active site gorge. mdpi.com
Beyond AChE, docking can be used to explore binding to other enzymes, such as Butyrylcholinesterase (BChE), or non-human targets to assess selectivity or discover new modes of action. nih.gov For instance, studies on other pesticides have explored binding to non-enzyme proteins or receptors in specific pests, such as G protein-coupled receptors in mosquitoes. nih.govmdpi.com
Table 2: Potential Molecular Docking Targets for Carbamate Compounds
| Target Protein | Organism(s) | Significance of Interaction |
| Acetylcholinesterase (AChE) | Insects, Mammals | Primary target for neurotoxic pesticides; inhibition leads to toxicity. mdpi.com |
| Butyrylcholinesterase (BChE) | Mammals | Secondary cholinesterase target; inhibition contributes to overall toxicity profile. nih.gov |
| Dopamine Receptors | Insects (e.g., Anopheles gambiae) | Potential alternative insecticide target for overcoming resistance. mdpi.com |
| Bovine β-Lactoglobulin | Mammals (Bovine) | A model for studying the binding of pesticides to transport proteins in milk. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific property. mst.dk The fundamental principle is that the structural similarity of molecules implies similarity in their activities. mst.dk For pesticides, QSAR can be used to predict toxicity, receptor binding affinity, or other biological effects without the need for extensive experimental testing for every new compound.
Developing a QSAR model for carbamates would involve:
Data Collection: Assembling a dataset of carbamate compounds with experimentally measured activity (e.g., IC₅₀ for enzyme inhibition or LD₅₀ for toxicity).
Descriptor Calculation: For each molecule in the dataset, calculating a range of numerical descriptors that encode structural, physicochemical, and electronic features. These can include LogP (hydrophobicity), molar refractivity, and quantum chemical descriptors from DFT calculations (e.g., HOMO/LUMO energies, dipole moment). mdpi.com
Model Building and Validation: Using statistical methods like Partial Least Squares (PLS) or Multiple Linear Regression to build a mathematical equation linking the descriptors to the activity. The model's predictive power is then rigorously validated. nih.govnih.gov
Such a model could then be used to predict the activity of this compound based on its calculated descriptors.
Prediction of Environmental Fate Parameters and Physicochemical Properties
Computational methods are widely used to predict the environmental fate of pesticides, providing crucial data for risk assessment where experimental values are unavailable. researchgate.netwhiterose.ac.uk These predictions are often based on QSAR or group contribution methods. For this compound, key parameters that determine its distribution, persistence, and potential for bioaccumulation in the environment can be estimated.
Key predictable parameters include:
Hydrophobicity (Log Kow): The octanol-water partition coefficient is a critical measure of a chemical's tendency to partition into fatty tissues versus water. It is a key indicator of bioaccumulation potential.
Soil Sorption Coefficient (Koc): This parameter describes the tendency of a chemical to bind to organic matter in soil. A high Koc indicates the compound is less likely to be mobile in soil and leach into groundwater.
Biodegradability: Predictive models can estimate the likelihood and rate at which a compound will be broken down by microorganisms in the environment. nih.gov
Water Solubility: This property affects the compound's transport in aquatic systems.
These parameters are often estimated using software suites that incorporate large databases of experimental data and validated QSAR models.
Table 3: Predicted Environmental and Physicochemical Parameters
| Parameter | Predicted Value | Method | Significance |
| Molecular Weight | 213.66 g/mol | Calculation | Basic physical property. fda.gov |
| LogP (Octanol-Water Partition) | ~3.1 - 3.5 | QSAR / Fragment-based | Indicates potential for bioaccumulation. |
| Water Solubility | Low | QSAR | Affects environmental mobility and bioavailability. |
| Soil Adsorption Coeff. (Koc) | Moderate to High | QSAR | Predicts leaching potential in soil. researchgate.netwhiterose.ac.uk |
| Biodegradation Probability | Low to Moderate | Predictive Models | Estimates persistence in the environment. nih.gov |
Biological Activities and Mechanisms of Action in Non Human Systems Excluding Clinical Human Trials
Fungicidal Activity and Target Mechanisms
Research has demonstrated the efficacy of ethyl phenyl carbamates as fungicidal agents. The specific substitutions on the phenyl ring, such as the chloro and methyl groups in Ethyl (4-chloro-2-methylphenyl)carbamate, play a crucial role in modulating this activity.
In vitro studies have confirmed the fungicidal capabilities of a series of O-Ethyl-N-phenyl carbamates against several common plant fungal pathogens. idosi.org A study evaluating these compounds tested their effectiveness against Rhizopus stolonifer, Aspergillus flavus, Fusarium oxysporum, and Aspergillus niger. idosi.org The results indicated that substituted phenyl carbamates were generally more active than the unsubstituted parent compound, O-ethyl-N-phenyl carbamate (B1207046). idosi.org
The inhibitory effects were quantified by determining the Minimal Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50). Notably, the compound with a methyl substituent showed greater inhibition than those with chloro or nitro substituents. idosi.org For instance, O-Ethyl-N-(4-methylphenyl) carbamate was the most active in the tested series, with a minimal inhibitory concentration of 50 ppm and an IC50 of 20 ppm. idosi.org In contrast, O-ethyl-N-(2-nitrophenyl) carbamate was the least active. idosi.org
Table 1: Inhibitory Effect of Substituted O-Ethyl-N-Phenyl Carbamates on Fungal Growth
| Compound | Substituent | Minimal Inhibitory Concentration (MIC) in ppm | 50% Inhibitory Concentration (IC50) in ppm |
|---|---|---|---|
| O-Ethyl-N-phenyl carbamate | None | >2000 | >1000 |
| O-Ethyl-N-(4-methylphenyl) carbamate | 4-methyl | 50 | 20 |
| O-Ethyl-N-(4-chlorophenyl) carbamate | 4-chloro | 1000 | 500 |
| O-Ethyl-N-(3-nitrophenyl) carbamate | 3-nitro | 1000 | 500 |
| O-Ethyl-N-(2-nitrophenyl) carbamate | 2-nitro | 2000 | 1000 |
This table is based on data presented in a study on the fungicidal activity of O-Ethyl-n-Phenyl Carbamates. idosi.org
The mechanism underlying the fungicidal activity of these carbamates is linked to the electronic properties of the substituents on the phenyl ring. idosi.org The type of group attached influences the electron density of the carbonyl oxygen within the carbamate structure. idosi.org
Electron-releasing groups, such as a methyl group (-CH3), increase the electron density, which is suggested to enhance fungicidal activity. Conversely, electron-withdrawing groups, like chloro (-Cl) or nitro (-NO2) substituents, decrease the electron density of the carbonyl group. idosi.org This reduction in electron density is thought to diminish the compound's fungicidal efficacy, as observed in the higher MIC and IC50 values for the chloro- and nitro-substituted carbamates compared to the methyl-substituted variant. idosi.org
Insecticidal Activity and Neurological Targets
Carbamates are a well-established class of insecticides, and their primary mode of action involves the disruption of the insect nervous system.
The principal mechanism by which carbamate insecticides exert their toxic effects on insects is through the inhibition of the enzyme acetylcholinesterase (AChE). nih.govgoogle.com This enzyme is critical for nerve function, as it breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, carbamates cause an accumulation of acetylcholine at the nerve synapse, leading to continuous nerve stimulation, paralysis, and ultimately, death of the insect. nih.gov
This inhibition is a result of the carbamate binding to the active site of AChE, a process known as carbamylation. nih.gov Unlike the action of organophosphate insecticides, the inhibition of AChE by carbamates is transient and reversible. nih.gov
Research into new carbamate insecticides has focused on developing compounds with high selectivity, meaning they are highly toxic to target insects, such as disease-vectoring mosquitoes like Anopheles gambiae, while having low toxicity to humans. google.comnih.govnih.gov This selectivity is often achieved by designing molecules that inhibit insect AChE more potently than human AChE. nih.gov Phenyl-substituted carbamates have been a major focus of this research. nih.gov
Antimicrobial Activity in In Vitro Models
Beyond its specific fungicidal properties, the chemical class to which this compound belongs has shown broader antimicrobial potential in laboratory settings. The presence of a chlorinated phenyl ring is a feature found in various compounds with demonstrated antimicrobial effects.
For example, chlorothymol (B1668835) (4-chloro-2-isopropyl-5-methylphenol), a chlorinated thymol (B1683141) derivative, has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.kr It was shown to inhibit biofilm formation and reduce the viability of MRSA in mature biofilms. jmb.or.kr Similarly, other studies on a series of 4- and 5-chloro-substituted benzamides found them to have bactericidal activity against MRSA isolates, with their efficacy determined by measuring Minimum Bactericidal Concentrations (MBC). nih.gov
The established fungicidal activity of O-Ethyl-N-phenyl carbamates against various fungi further underscores the antimicrobial potential of this structural class. idosi.org The collective findings suggest that the chloro- and methyl-substituted phenyl carbamate structure is a promising scaffold for developing agents with a range of antimicrobial applications.
Antistaphylococcal Activity
While specific studies focusing exclusively on the antistaphylococcal properties of this compound are not prevalent in the reviewed literature, the broader class of carbamate derivatives has demonstrated notable activity against Staphylococcus species. Research into various substituted carbamates indicates that the presence and position of halogens and alkyl groups on the phenyl ring can significantly influence their antibacterial efficacy. The mechanism of action for antistaphylococcal carbamates is often attributed to the disruption of essential cellular processes.
Antimycobacterial Activity
The potential of phenylcarbamic acid derivatives as antimycobacterial agents has been explored, revealing promising activity against various Mycobacterium species. Studies on dibasic derivatives of phenylcarbamic acid have shown that these compounds can exhibit significant efficacy, with some derivatives demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range against strains such as Mycobacterium tuberculosis H37Ra, M. kansasii, and M. avium. nih.gov The antimycobacterial action is thought to be related to the compounds' lipophilicity and their ability to interfere with the mycobacterial cell envelope or essential enzymatic pathways. mdpi.com Although direct data for this compound is limited, the general activity of the phenylcarbamate scaffold suggests its potential in this therapeutic area.
Herbicidal Activity and Plant Physiological Effects
N-phenylcarbamates are a well-established class of herbicides. Their mode of action in plants is primarily through the disruption of cell division and organization of microtubule structures. These compounds are known to interfere with the formation of the mitotic spindle, leading to abnormal cell division and ultimately inhibiting plant growth.
Exploration of Other Enzyme Inhibitory Activities
The carbamate functional group is a known pharmacophore that can interact with the active sites of various enzymes, leading to their inhibition. Beyond the previously mentioned activities, research has explored the inhibitory potential of carbamate derivatives against other key enzymes.
One area of investigation is the inhibition of enzymes crucial for bacterial survival. For instance, certain carbamate derivatives have been identified as inhibitors of biotin (B1667282) carboxylase, an essential enzyme in fatty acid synthesis in bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov The inhibition of this enzyme disrupts the production of vital cellular components, leading to an antibacterial effect.
In the context of antimycobacterial research, the F1F0-ATP synthase is a validated drug target. While specific inhibition by this compound has not been detailed, the broader search for inhibitors of this critical enzyme is a major focus in developing new treatments for tuberculosis. doi.org
Environmental Fate, Degradation, and Ecotoxicological Implications of Carbamates
Environmental Transport and Distribution in Soil and Aquatic Environments
Specific data on the environmental transport and distribution of Ethyl (4-chloro-2-methylphenyl)carbamate in soil and aquatic environments are not available in the reviewed literature. However, the behavior of carbamates as a class is influenced by factors such as water solubility, soil organic carbon content, and pH. Generally, carbamates exhibit a range of mobility in soil. For instance, studies on other carbamates like carbofuran (B1668357) have shown moderate mobility, creating a potential for leaching into groundwater. The sorption of carbamates to soil particles can vary significantly based on the soil composition and the specific chemical structure of the carbamate (B1207046).
Microbial Degradation Pathways in Environmental Matrices
Direct studies on the microbial degradation of this compound were not found. The primary mechanism for the breakdown of carbamate pesticides in the environment is typically microbial degradation. The initial step often involves the hydrolysis of the carbamate ester linkage by microbial enzymes, leading to the formation of an alcohol and a carbamic acid, which is unstable and further degrades to an amine and carbon dioxide. For example, the degradation of the carbamate herbicide chlorpropham (B1668850) involves cleavage of the carbamate bond. inchem.org The persistence of carbamates in soil is highly variable and depends on the microbial activity, which is influenced by soil type, moisture, and temperature.
Photodegradation Kinetics and Transformation Products in Aquatic Systems
There is no specific information available on the photodegradation kinetics and transformation products of this compound in aquatic systems. However, research on structurally similar compounds offers some insights. For example, the photodegradation of 4-chloro-2-methylphenoxyacetic acid (MCPA) in aqueous solutions has been studied, revealing that it can be broken down by UV radiation. researchgate.net The process for other carbamates has been shown to involve photolysis, leading to various transformation products. For instance, the photochemistry of Matacil and Landrin, both N-methyl carbamates, has been investigated, identifying their degradation pathways under light exposure. nih.gov Without direct experimental data, the susceptibility of this compound to photodegradation and the nature of its potential transformation products remain speculative.
Bioaccumulation Potential in Aquatic Biota (e.g., fish)
No studies were identified that specifically assess the bioaccumulation potential of this compound in fish or other aquatic organisms. The potential for a chemical to bioaccumulate is often estimated based on its octanol-water partition coefficient (Kow). Chemicals with high Kow values tend to be more lipid-soluble and have a greater potential to accumulate in the fatty tissues of organisms. The bioaccumulation of carbamates varies widely depending on the specific compound and the organism's ability to metabolize and excrete it.
Assessment of Transformation Product Formation and Environmental Persistence
Due to the lack of research on the degradation of this compound, there is no information available to assess the formation of its transformation products and their environmental persistence. The persistence of a pesticide and its breakdown products is a critical factor in determining its long-term environmental risk. Transformation products can sometimes be more toxic or mobile than the parent compound. For other pesticides, such as chlorothalonil, detailed studies have identified various degradation pathways and the persistence of the parent compound and its metabolites in the environment. researchgate.net A similar level of investigation would be necessary to understand the full environmental impact of this compound.
Emerging Applications in Chemical Synthesis and Materials Science Excluding Pharmaceutical Drug Development
Use as Synthetic Intermediates for Agrochemicals
The carbamate (B1207046) functional group is a well-established pharmacophore in the agrochemical industry, present in numerous commercial pesticides and herbicides. Carbamate compounds are recognized as crucial intermediates in the synthesis of a wide array of agricultural products. google.com The structural framework of Ethyl (4-chloro-2-methylphenyl)carbamate, which is derived from 4-chloro-2-methylaniline (B164923), makes it a person of interest for the development of new agrochemicals. wikipedia.org
Notably, the precursor 4-chloro-2-methylaniline (also known as 4-chloro-o-toluidine) is a known intermediate for the pesticide chlordimeform. wikipedia.org This historical connection underscores the potential of its derivatives in agrochemical research. The specific substitution pattern of the phenyl ring—a chloro group at the para position and a methyl group at the ortho position—can be strategically utilized to modulate the biological activity and selectivity of potential new herbicidal or fungicidal agents. While direct synthetic routes from this compound to commercial agrochemicals are not extensively documented in public literature, its structural components are of significant interest to synthetic chemists in the field.
Table 1: Structural Precursor and Related Agrochemical
| Compound | Role | Related Agrochemical |
| 4-Chloro-2-methylaniline | A primary amine precursor for this compound. chemicalbook.comsigmaaldrich.com | It is a known intermediate in the production of the pesticide chlordimeform. wikipedia.org |
Applications as Protecting Groups in Complex Organic Synthesis
In the intricate field of multi-step organic synthesis, the temporary modification of a reactive functional group is a cornerstone strategy. A protecting group must be easy to install, stable under various reaction conditions, and readily removable in high yield without affecting other parts of the molecule. organic-chemistry.org Carbamates are one of the most effective and widely used protecting groups for amines. masterorganicchemistry.com
The conversion of a nucleophilic amine into a carbamate renders the nitrogen atom non-nucleophilic, thereby protecting it from unwanted reactions with electrophiles. organic-chemistry.org this compound exemplifies this principle. The ethyl carbamate group can be installed on a primary or secondary amine and is expected to exhibit considerable stability across a range of non-hydrolytic reaction conditions.
The selection of a specific carbamate, such as one derived from 4-chloro-2-methylaniline, allows for fine-tuning of its electronic and steric properties, which can influence its stability and the conditions required for its eventual removal (deprotection). The deprotection of such aryl carbamates can typically be achieved under hydrolytic conditions (acidic or basic), although the specific conditions would need to be optimized to ensure selectivity. The use of distinct protecting groups that can be removed under different conditions, known as an orthogonal strategy, is critical in complex synthesis. organic-chemistry.org
Table 2: Characteristics of Carbamates as Amine Protecting Groups
| Feature | Description | Relevance of this compound |
| Installation | Typically formed by reacting an amine with a chloroformate or by other carbamoylation methods. organic-chemistry.org | The N-(4-chloro-2-methylphenyl) group modifies the electronic properties of the carbamate. |
| Stability | Generally stable to a wide range of non-hydrolytic reagents and reaction conditions. | The substituted phenyl ring provides steric bulk and electronic influence, contributing to its stability profile. |
| Reactivity Masking | The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, significantly reducing its nucleophilicity. organic-chemistry.org | Effectively protects the amine functionality during subsequent synthetic steps. |
| Removal (Deprotection) | Can be cleaved under specific conditions (e.g., strong acid, base, or other specialized methods) to regenerate the free amine. masterorganicchemistry.com | Cleavage conditions would be tailored to the specific stability of this carbamate, offering potential orthogonality. |
Role in the Synthesis of Polymer Precursors (e.g., isocyanates for polyurethanes)
Isocyanates are highly reactive compounds that serve as essential monomers for the production of polyurethanes, a versatile class of polymers. The synthesis of isocyanates via non-phosgene routes is a significant area of green chemistry research. One of the most promising phosgene-free methods is the thermal or catalytic decomposition of N-substituted carbamates. researchgate.netmdpi.com
In this context, this compound can serve as a precursor to the corresponding isocyanate, 4-chloro-2-methylphenyl isocyanate, and ethanol (B145695). This decomposition reaction is typically carried out at high temperatures, often with the aid of a catalyst to improve yield and reduce side reactions. researchgate.netnih.gov
The resulting 4-chloro-2-methylphenyl isocyanate can then be used in polymerization reactions. The presence of the chlorine atom and the methyl group on the aromatic ring would impart specific properties to the final polyurethane material, such as modified thermal stability, flame retardancy, and altered solubility. This makes this compound a valuable intermediate for creating specialized polymers.
Reaction: Carbamate to Isocyanate this compound → 4-chloro-2-methylphenyl isocyanate + Ethanol
Development of Carbamate-Derived Chiral Stationary Phases for Chromatographic Separations
The separation of enantiomers, or chiral resolution, is a critical process in modern chemistry. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful techniques for this purpose. Polysaccharide derivatives, particularly cellulose (B213188) and amylose (B160209) coated with various carbamates, are among the most successful and widely used CSPs.
While direct application of this compound itself is not the primary use, the core chemical structure is highly relevant. CSPs based on cellulose derivatized with tris(phenylcarbamate) analogues, such as cellulose tris(3-chloro-4-methylphenylcarbamate) and cellulose tris(4-chloro-3-methylphenylcarbamate), have demonstrated excellent chiral recognition capabilities. nih.govresearchgate.net These CSPs have proven to be effective for the resolution of a broad range of racemic compounds. nih.gov
The chiral recognition mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the carbamate-derivatized polysaccharide and the analyte. The specific substituents on the phenyl rings of the carbamate play a crucial role in the enantioselectivity. Studies have shown that CSPs like cellulose tris(3-chloro-4-methylphenylcarbamate) offer complementary and sometimes superior separation performance compared to more common CSPs like cellulose tris(3,5-dimethylphenylcarbamate). nih.govcapes.gov.br This highlights the importance of exploring variously substituted phenylcarbamates for developing new and more effective tools for chiral separations.
Carbamate Scaffolds in the Design of Chemical Probes
Chemical probes are essential tools used to study biological processes and targets. acs.org These molecules typically consist of a recognition element that binds to a specific target, a linker, and a reporter group (e.g., a fluorophore or biotin). symeres.com The linker plays a critical role, connecting the components while maintaining or even enhancing the probe's function.
The carbamate linkage is a versatile component in the design of such probes. nih.govnih.gov It can function as a stable linker or as a "self-immolative" linker that cleaves upon a specific triggering event, releasing the reporter group. nih.gov The this compound structure provides a scaffold that can be elaborated into a chemical probe. The N-aryl portion (4-chloro-2-methylphenyl) could be designed as the target-binding element, while the ethyl carbamate portion could be modified for attachment to a reporter group or to tune the probe's solubility and cell permeability.
Recent advancements have focused on developing fluorogenic probes where a fluorophore is attached via a carbamate linkage, rendering it non-fluorescent. nih.gov Upon enzymatic or chemical cleavage of the carbamate, fluorescence is restored, providing a signal. The design of novel carbamate scaffolds, incorporating diverse substitution patterns like that in this compound, is a promising avenue for creating the next generation of highly specific and sensitive chemical probes for research and diagnostics.
Future Research Directions and Perspectives on Ethyl 4 Chloro 2 Methylphenyl Carbamate
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of carbamates has often involved hazardous reagents like phosgene (B1210022) and its derivatives. acs.org Modern chemical synthesis is progressively moving towards greener, safer, and more efficient methodologies. Future research on Ethyl (4-chloro-2-methylphenyl)carbamate will likely focus on developing novel synthetic pathways that minimize waste, avoid toxic precursors, and improve yield.
Key areas for exploration include:
Carbon Dioxide as a C1 Feedstock: Utilizing carbon dioxide (CO2) as a direct carbonyl source is a highly attractive, sustainable alternative to phosgene-based methods. acs.org Research into catalytic systems that can efficiently facilitate the reaction of CO2 with the corresponding amine (4-chloro-2-methylaniline) and ethanol (B145695) represents a significant frontier. Recent progress has demonstrated the feasibility of this approach for other carbamates, often employing catalysts like quaternary onium salts or deep eutectic solvents to achieve good yields. acs.org
Oxidative Rearrangement Reactions: Green oxidative processes, such as the Hofmann rearrangement of aromatic amides, offer a one-pot method to generate carbamates. nih.gov This approach, which can use environmentally benign oxidizing agents, avoids the need for toxic isocyanate intermediates. nih.gov Tailoring this methodology for the specific synthesis of this compound could provide a more sustainable manufacturing process.
Solvent-Free and Catalytic Methods: The development of solvent-free reaction conditions is a core principle of green chemistry. An efficient protocol has been developed for other primary carbamates using sodium cyanate (B1221674), an alcohol, and trichloroacetic acid in a solvent-free system, resulting in high purity and yield. banglajol.info Investigating similar catalyst-driven, solvent-free approaches could significantly reduce the environmental footprint of production. banglajol.info
Palladium-Catalyzed Synthesis: Computational studies on other carbamates have explored the use of palladium catalysts, such as Pd(PPh3)4, to facilitate their formation. nih.gov These catalyzed pathways can be highly efficient and selective. Future work could involve designing and testing palladium or other transition-metal catalysts specifically for the synthesis of this compound, potentially lowering the energy requirements and improving the efficiency of the reaction. nih.gov
Table 1: Comparison of Synthetic Routes for Carbamates
| Synthetic Method | Key Reagents/Catalysts | Primary Advantage | Reference |
|---|---|---|---|
| Phosgene-Based Synthesis | Phosgene, Isocyanates | Traditional, well-established | acs.org |
| CO2-Based Synthesis | CO2, Amines, Quaternary Onium Salts | Sustainable, avoids highly toxic reagents | acs.org |
| Green Hofmann Rearrangement | Aromatic Amides, Oxone | Green oxidation process, one-pot synthesis | nih.gov |
| Solvent-Free Protocol | Sodium Cyanate, TCA | Environmentally friendly, high purity | banglajol.info |
| Palladium-Catalyzed Synthesis | Pd(PPh3)4 | High efficiency and selectivity | nih.gov |
Exploration of Undiscovered Biological Activities and Molecular Targets in Non-Human Organisms
The primary mode of action for most insecticidal carbamates is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system. numberanalytics.comnih.gov This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation, paralysis, and death in target insects. numberanalytics.comnih.gov While this mechanism is well-documented, the full spectrum of biological interactions for any given carbamate (B1207046) is likely more complex. Future research should aim to uncover alternative molecular targets and biological activities of this compound in a variety of non-human organisms, from pests to beneficial species.
Potential research avenues include:
Alternative Neurological Targets: Beyond AChE, insecticides can disrupt other critical components of the nervous system. nih.gov Studies have suggested that some carbamates may also interact with other receptors, such as neuronal nicotinic receptors, independently of AChE inhibition. researchgate.net Future investigations could use molecular docking and physiological assays to determine if this compound affects other targets like GABA receptors or voltage-dependent sodium channels, which could reveal new mechanisms of action or explain effects on a broader range of organisms. nih.gov
Impact on Beneficial Organisms: A crucial aspect of modern pesticide research is understanding the impact on non-target species. This includes beneficial insects like pollinators (bees, butterflies), natural predators, and vital soil organisms like earthworms. numberanalytics.comwho.int Research should focus on whether the compound affects the behavior, reproduction, or survival of these organisms at environmentally relevant concentrations, and if so, through which molecular pathways.
Activity in Aquatic Ecosystems: Carbamates can contaminate aquatic environments through runoff. who.int While some carbamates are known to be toxic to fish and aquatic invertebrates, the specific effects and metabolic pathways are species-dependent. numberanalytics.comwho.int Future studies should assess the acute and chronic toxicity of this compound on representative aquatic species and investigate its metabolic fate, as some carbamates are metabolized slowly in fish, leading to potential bioaccumulation. who.int
Fungicidal and Herbicidal Properties: The carbamate functional group is present in a wide range of pesticides, including fungicides and herbicides. researchgate.netfrontiersin.org There is potential to discover novel fungicidal activity for this compound against various plant pathogens, a direction supported by the successful development of other carbamate fungicides. nih.gov Screening the compound against a panel of common agricultural fungi and weeds could uncover valuable new applications.
Advancements in Computational Modeling for Design and Prediction
Computational chemistry and in silico modeling are indispensable tools in modern chemical research, allowing for the prediction of properties, activities, and interactions before a compound is ever synthesized in a lab. scirp.org For this compound, advancements in computational modeling can guide its future development and application.
Future research should leverage:
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. mst.dk Developing specific QSAR models for a series of related carbamates can help predict the insecticidal or fungicidal potency of novel analogues of this compound. nih.govnih.gov A mechanism-based 3D-QSAR approach can provide detailed insights into the key structural features required for potent inhibition of targets like AChE, such as hydrogen bonding and π-π interactions. nih.gov
Molecular Docking and Dynamics: These techniques can simulate the interaction between this compound and its potential biological targets at an atomic level. nih.gov Advanced modeling can be used to refine our understanding of its binding to AChE and explore its potential binding affinity to other enzymes or receptors in both target and non-target organisms. This can help in designing more selective and effective analogues.
Predictive Toxicology and Environmental Fate: Computational models are increasingly used to predict the toxicity of chemicals and their behavior in the environment. rsc.org Models can estimate properties like soil adsorption, water solubility, and potential for bioaccumulation. frontiersin.org Furthermore, density functional theory (DFT) calculations can be employed to investigate the mechanisms of environmental degradation, such as through advanced oxidation processes, helping to predict breakdown products and their potential toxicity. rsc.org
Table 2: Applications of Computational Modeling in Carbamate Research
| Modeling Technique | Primary Application | Potential Insight for this compound | Reference |
|---|---|---|---|
| QSAR | Predicting biological activity from chemical structure | Forecast insecticidal/fungicidal potency of new analogues | mst.dknih.gov |
| Molecular Docking | Simulating binding of a molecule to a target receptor | Visualize and quantify binding to AChE and other potential targets | nih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure and reaction mechanisms | Elucidate degradation pathways and guide synthetic route development | nih.govrsc.org |
| PBPK/PD Modeling | Simulating absorption, distribution, metabolism, and excretion | Predict pharmacokinetic behavior and internal dose in organisms | nih.gov |
Integration of this compound into Agro-Chemical Innovation
The global insecticide market is dynamic, with trends shifting in response to pest resistance, regulatory pressures, and the demand for more integrated and sustainable pest management solutions. nih.gov While the development of some major insecticide classes has moved away from traditional carbamates towards newer modes of action like nicotinic and diamide (B1670390) insecticides, there remains a place for carbamates in the agrochemical landscape, particularly if they can be formulated or applied in innovative ways. nih.govfuturemarketinsights.com
Future perspectives for integrating this compound into agro-chemical innovation include:
Development of Smart Formulations: Research into novel formulations, such as microencapsulation or controlled-release granules, could enhance the compound's efficacy, improve its safety profile for handlers, and minimize its impact on non-target organisms.
Use in Integrated Pest Management (IPM): The future of pest control lies in IPM strategies that combine various techniques (biological, cultural, and chemical) to manage pests effectively and sustainably. This compound could find a role in IPM programs, for example, in rotation with other insecticides to manage resistance or for targeting specific pests where it shows high efficacy.
Niche Applications: Rather than competing in the broad-spectrum insecticide market, future research could identify niche applications where this specific carbamate has a distinct advantage. This could be as a targeted insecticide for a resistant pest, as a nematicide, or as a fungicide, an area where carbamates continue to be developed. nih.govresearchgate.net
Combination Products: There is a trend toward developing products that combine multiple active ingredients with different modes of action. This can broaden the spectrum of control and help mitigate the development of resistance. Investigating the synergistic potential of this compound with other pesticides or biopesticides could lead to novel and effective agrochemical products.
Investigation of Environmental Remediation Strategies for Carbamate Contamination
The widespread use of pesticides necessitates the development of effective strategies to remediate contaminated soil and water. bohrium.comnih.gov Carbamates are generally considered to be more biodegradable than older classes of pesticides like organochlorines, but their residues can still pose a risk to the environment and non-target organisms. researchgate.netnih.gov Future research will be critical in developing and optimizing remediation technologies for carbamate contamination, including that from this compound.
Key areas for investigation are:
Microbial and Enzymatic Degradation: Bioremediation is an environmentally friendly and cost-effective approach that uses microorganisms and their enzymes to break down pollutants. bohrium.comijcmas.com Numerous bacterial and fungal species have been identified that can degrade various carbamates, often using them as a source of carbon and nitrogen. nih.govijcmas.com A primary metabolic step is the hydrolysis of the carbamate bond by enzymes known as carbamate hydrolases. ijcmas.comresearchgate.net Future research should focus on isolating and characterizing novel microbial strains or enzymes that are highly efficient at degrading this compound. Genetic engineering and biotechnology could be used to enhance the degradative capabilities of these microorganisms for in-situ bioremediation. nih.gov
Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that generate highly reactive oxygen species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−), to rapidly degrade persistent organic pollutants. bohrium.comnih.gov Techniques like Fenton oxidation, photocatalysis, and persulfate activation have proven effective for degrading other carbamates. rsc.orgnih.gov Research is needed to determine the optimal conditions (e.g., catalyst type, pH, temperature) for the AOP-based degradation of this compound, identify its degradation byproducts, and assess their toxicity to ensure complete detoxification. rsc.orgnih.gov
Phytoremediation: This strategy involves using plants to remove, degrade, or contain environmental contaminants. Plants can absorb carbamates from the soil and metabolize them through processes like hydrolysis and conjugation. who.int Identifying plant species that are particularly effective at taking up and detoxifying this compound could provide a low-cost, aesthetically pleasing method for cleaning up contaminated sites.
Combined Remediation Approaches: Integrating different remediation strategies, such as combining microbial degradation with AOPs, may offer a more robust and efficient solution for treating heavily contaminated environments. The chemical pre-treatment could break down the parent compound, making the resulting intermediates more accessible for microbial degradation. nih.gov
Q & A
Basic: What are the recommended methods for synthesizing Ethyl (4-chloro-2-methylphenyl)carbamate?
Answer:
The synthesis typically involves multi-step reactions starting with the condensation of 4-chloro-2-methylaniline with ethyl chloroformate. A common approach includes:
Aminolysis : Reacting 4-chloro-2-methylaniline with ethyl chloroformate under anhydrous conditions (e.g., in dichloromethane) at 0–5°C.
Purification : Recrystallization from ethanol or hexane to achieve high purity (>95%) .
Key parameters include temperature control to minimize side reactions and solvent selection to optimize yield. Structural confirmation via NMR and FT-IR is essential to verify the carbamate linkage .
Basic: How is the structural characterization of this compound validated?
Answer:
A combination of analytical techniques is used:
- NMR Spectroscopy : H and C NMR to confirm the ethyl ester group (-OCOO-) and aromatic substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., M+ at 213.05 g/mol).
- X-ray Crystallography : For definitive crystal structure determination, if single crystals are obtainable .
Advanced: How can researchers resolve contradictions in genotoxicity data for carbamate derivatives like this compound?
Answer:
Discrepancies in genotoxicity assays (e.g., clastogenicity vs. micronucleus tests) often arise from:
- Metabolic Activation : Use of S9 liver fractions in vitro to mimic metabolic pathways, as some metabolites (e.g., vinyl carbamate) are more genotoxic than the parent compound .
- Cell-Type Specificity : Test in multiple cell lines (e.g., human fibroblasts vs. lymphocytes) due to differential DNA repair mechanisms .
- Dose Dependency : Conduct dose-response studies to distinguish threshold effects from stochastic responses. Statistical tools like benchmark dose modeling can clarify low-dose risks .
Advanced: What methodological approaches are used to study the carcinogenic potential of this compound?
Answer:
- In Vivo Carcinogenicity Assays : Long-term rodent studies (18–24 months) with doses spanning 10–100 mg/kg/day. Monitor tumor incidence in target organs (liver, lungs) .
- Metabolite Tracking : LC-MS/MS to quantify carcinogenic metabolites (e.g., vinyl carbamate) in blood and tissues .
- Epigenetic Analysis : Assess DNA methylation changes via bisulfite sequencing, as carbamates may act through non-genotoxic mechanisms .
Basic: What analytical methods are recommended for detecting this compound in complex matrices?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimal for volatile derivatives. Use selective ion monitoring (SIM) for trace detection (LOD: ~10 µg/L) .
- Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm for quantification in biological samples .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents .
Advanced: How does the chlorine substituent in this compound influence its reactivity compared to non-halogenated analogs?
Answer:
The 4-chloro-2-methylphenyl group enhances:
- Electrophilicity : Increased electron-withdrawing effect stabilizes transition states in nucleophilic reactions (e.g., hydrolysis).
- Bioactivity : Chlorine improves binding affinity to enzymes like acetylcholinesterase, as seen in structure-activity relationship (SAR) studies .
Comparative studies with methyl or ethyl substituents show reduced metabolic stability in non-halogenated analogs .
Advanced: What experimental strategies address stability challenges during storage or handling of this compound?
Answer:
- Temperature Control : Store at -20°C in amber vials to prevent photodegradation and thermal decomposition .
- Humidity Avoidance : Use desiccants (e.g., silica gel) to minimize hydrolysis of the carbamate ester .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life under varying conditions .
Advanced: How can computational modeling guide the design of derivatives with reduced toxicity?
Answer:
- Molecular Docking : Predict interactions with metabolic enzymes (e.g., CYP450) to identify substituents that reduce bioactivation to carcinogens .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis to correlate substituents (e.g., halogen position) with toxicity endpoints .
- ADMET Prediction : Tools like SwissADME to optimize pharmacokinetic properties (e.g., logP <3 for reduced bioaccumulation) .
Basic: What are the key safety protocols for handling this compound in the laboratory?
Answer:
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of airborne particles .
- Waste Disposal : Incinerate contaminated materials at >800°C to ensure complete decomposition .
Advanced: What gaps exist in current research on this compound, and how can they be addressed?
Answer:
- Mechanistic Clarity : Limited data on epigenetic effects (e.g., histone modification). Integrate ChIP-seq or RNA-seq in future studies .
- Environmental Impact : Lack of ecotoxicity data. Conduct OECD 201/202 tests on aquatic organisms (e.g., Daphnia magna) .
- Therapeutic Potential : Explore repurposing as enzyme inhibitors (e.g., urease) via high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
